molecular formula C16H21N5OS2 B4622503 2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B4622503
M. Wt: 363.5 g/mol
InChI Key: ANHHFASIWFFFKF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been widely studied for their potential antimicrobial, antifungal, and anticancer properties. Research has focused on the synthesis and evaluation of triazole and thiazole derivatives due to their clinical importance against drug-resistant pathogens and cancer cell lines.

Synthesis Analysis

Synthesis of triazole and thiazole derivatives involves various chemical reactions, including the reaction of propionic acid hydrazides with aryl/alkyl isothiocyanates to give thiosemicarbazides, which are then cyclized to furnish mercaptotriazoles. These are reacted with chloro-N-(2-thiazolyl)acetamide to synthesize the desired derivatives. The chemical structures are usually elucidated using IR, 1H-NMR, FAB+-MS spectral data (Turan-Zitouni et al., 2005).

Molecular Structure Analysis

Molecular structure analysis involves using techniques such as single-crystal X-ray diffraction to determine the crystalline structure of the compounds. These analyses help in understanding the arrangement of atoms within the compound and its stereochemistry, which is crucial for its biological activity (叶姣 et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloaddition reactions, to form triazole rings. The presence of substituents like allyl and cyclohexyl groups can significantly influence the reactivity and properties of the molecule. Chemical properties are investigated through a variety of reactions, including electrophilic quaternization and cyclocondensation, to explore the reactivity and potential applications of these compounds (Shestopalov et al., 1990).

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to 2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide have been synthesized and evaluated for their antimicrobial properties. For example, Rezki et al. (2016) demonstrated that 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus exhibit promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains, with minimum inhibition concentrations (MICs) ranging from 4 to 16 μg/mL (Rezki, 2016). Similarly, Turan-Zitouni et al. (2005) synthesized thiazole derivatives of triazoles and reported their significant antifungal and antibacterial activities (Turan-Zitouni et al., 2005).

Antitumor Activity

Several studies have focused on the synthesis of thiazole and triazole derivatives for their potential antitumor activities. El-Bayouki et al. (2011) explored novel 4(3H)-quinazolinones containing biologically active thiazole, pyridinone, and chromene moieties, exhibiting expected antitumor and antifungal activities. These compounds were found to have significant inhibitory effects on various cancer cell lines, showcasing the therapeutic potential of such molecules (El-Bayouki et al., 2011).

Insecticidal Activity

The versatility of thiazole and triazole derivatives extends to their use as insecticidal agents. Fadda et al. (2017) utilized a cyanoacetamide precursor to synthesize various heterocycles, including triazoles, which were tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, highlighting the compound's potential in agricultural applications (Fadda et al., 2017).

Surface Active Agents

El-Sayed and Ahmed (2016) synthesized nonionic surfactants containing a heterocyclic nucleus, demonstrating improvements in surfactant properties. These compounds, derived from cyanoacetamide precursors like the one of interest, were evaluated for their antimicrobial and surface activities, indicating their potential in the development of new surface active agents (El-Sayed & Ahmed, 2016).

properties

IUPAC Name

2-[(5-cyclohexyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS2/c1-2-9-21-14(12-6-4-3-5-7-12)19-20-16(21)24-11-13(22)18-15-17-8-10-23-15/h2,8,10,12H,1,3-7,9,11H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHHFASIWFFFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-cyclohexyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide
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2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide
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2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 4
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2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide

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